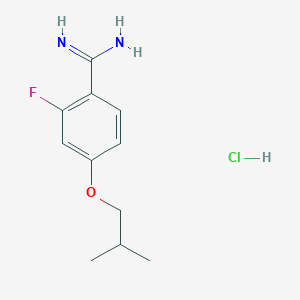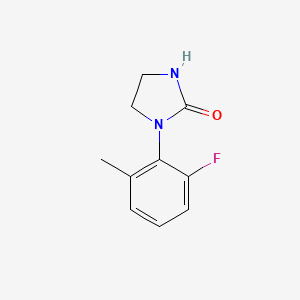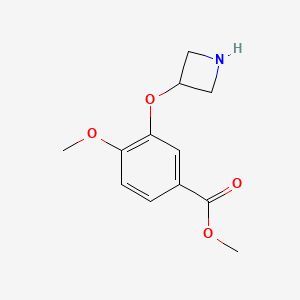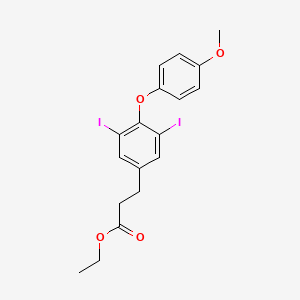
2-Fluoro-4-isobutoxybenzimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-isobutoxybenzimidamide hydrochloride is a chemical compound that belongs to the class of benzimidamides It is characterized by the presence of a fluorine atom at the 2-position and an isobutoxy group at the 4-position of the benzimidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-isobutoxybenzimidamide hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Isobutoxylation: The amine group is then reacted with isobutyl bromide in the presence of a base such as potassium carbonate to introduce the isobutoxy group.
Amidation: The resulting intermediate is then reacted with an appropriate amidating agent to form the benzimidamide core.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-isobutoxybenzimidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole derivatives.
Reduction: Formation of reduced benzimidamide derivatives.
Substitution: Formation of substituted benzimidamide derivatives.
Scientific Research Applications
2-Fluoro-4-isobutoxybenzimidamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-isobutoxybenzimidamide hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with target proteins or enzymes, potentially inhibiting their activity. The isobutoxy group may contribute to the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-hydroxybenzimidamide
- 2-Fluoro-4-methoxybenzimidamide
- 2-Fluoro-4-ethoxybenzimidamide
Uniqueness
2-Fluoro-4-isobutoxybenzimidamide hydrochloride is unique due to the presence of the isobutoxy group, which imparts distinct physicochemical properties compared to its analogs
Properties
Molecular Formula |
C11H16ClFN2O |
|---|---|
Molecular Weight |
246.71 g/mol |
IUPAC Name |
2-fluoro-4-(2-methylpropoxy)benzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C11H15FN2O.ClH/c1-7(2)6-15-8-3-4-9(11(13)14)10(12)5-8;/h3-5,7H,6H2,1-2H3,(H3,13,14);1H |
InChI Key |
LDBYUANYVYALFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)C(=N)N)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Pyrazinamine, 3-bromo-5-[1-(methyl-d3)ethyl-1,2,2,2-d4]-](/img/structure/B12083368.png)










